

Application Notes and Protocols for Reactions Involving Dixylyl Disulfide

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Compound of Interest

Compound Name: Dixylyl disulphide

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup for reactions involving dixylyl disulfide. This document covers the synthesis of dixylyl disulfide, its role as an impurity in pharmaceutical manufacturing, and its application in drug delivery systems leveraging disulfide bond cleavage. Detailed protocols for key experiments are provided, along with data presented in structured tables and visualizations of relevant chemical pathways.

Introduction to Dixylyl Disulfide

Dixylyl disulfide, also known as bis(2,4-dimethylphenyl) disulfide, is an organic disulfide compound. It is notably identified as a process impurity in the synthesis of the multimodal antidepressant drug, vortioxetine.^[1] The disulfide bond (S-S) is a key functional group that plays a significant role in various biological and chemical processes. In drug development, disulfide bonds are utilized as cleavable linkers in drug delivery systems, designed to release a therapeutic agent under specific physiological conditions, such as the reducing environment within a cell.^{[2][3][4][5]}

Chemical and Physical Properties

Property	Value	Reference
Molecular Formula	C ₁₆ H ₁₈ S ₂	[1]
Molecular Weight	274.44 g/mol	[1]
Appearance	Solid	
IUPAC Name	1,2-bis(2,4-dimethylphenyl)disulfane	
Synonyms	Bis(2,4-xylyl) disulfide, 2,4-Xylyl disulfide	[1]

Experimental Protocols

This section details the experimental procedures for the synthesis of dixylyl disulfide and a representative reaction demonstrating the cleavage of the disulfide bond, a critical process in drug delivery applications.

2.1. Synthesis of Dixylyl Disulfide

The synthesis of diaryl disulfides can be achieved through the oxidation of the corresponding thiols. This protocol is adapted from general methods for the synthesis of diaryl disulfides.

Protocol: Oxidative Coupling of 2,4-Dimethylthiophenol

Objective: To synthesize dixylyl disulfide from 2,4-dimethylthiophenol.

Materials:

- 2,4-Dimethylthiophenol
- Dimethyl sulfoxide (DMSO)
- Hydroiodic acid (HI)
- Dichloromethane (CH₂Cl₂)
- Sodium bicarbonate (NaHCO₃) solution (saturated)

- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- To a solution of 2,4-dimethylthiophenol (1 mmol) in dichloromethane (10 mL) in a round-bottom flask, add dimethyl sulfoxide (2 mmol).
- Slowly add a catalytic amount of hydroiodic acid (57% in water, 0.1 mmol) to the stirring solution at room temperature.
- Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
- Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate (20 mL).
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).
- Combine the organic layers and wash with brine (20 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure dixylyl disulfide.

Expected Yield: 85-95%

2.2. Cleavage of the Disulfide Bond: Reduction to 2,4-Dimethylthiophenol

The cleavage of the disulfide bond in dixylyl disulfide is a key reaction, mimicking its behavior in a reducing biological environment. This protocol uses a common reducing agent, dithiothreitol (DTT), to reduce the disulfide back to the corresponding thiol.^{[6][7]}

Protocol: Reduction of Dixylyl Disulfide with Dithiothreitol (DTT)

Objective: To reduce dixylyl disulfide to 2,4-dimethylthiophenol.

Materials:

- Dixylyl disulfide
- Dithiothreitol (DTT)
- Tris-HCl buffer (100 mM, pH 8.5)
- Methanol or Ethanol (as a co-solvent)
- Hydrochloric acid (HCl, 1 M)
- Ethyl acetate
- Deionized water
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Nitrogen or Argon gas supply

Procedure:

- Dissolve dixylyl disulfide (1 mmol) in a minimal amount of methanol or ethanol in a round-bottom flask.

- Add Tris-HCl buffer (20 mL, pH 8.5) to the flask.
- Under a nitrogen or argon atmosphere to prevent re-oxidation, add a 5 to 10-fold molar excess of Dithiothreitol (DTT) (5-10 mmol) to the stirring solution.
- Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.
- Once the reaction is complete, acidify the mixture to pH ~2-3 with 1 M HCl to protonate the resulting thiolate.
- Extract the product, 2,4-dimethylthiophenol, with ethyl acetate (3 x 20 mL).
- Wash the combined organic layers with deionized water (20 mL) and then with brine (20 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude thiol.
- Purify the product by column chromatography if necessary.

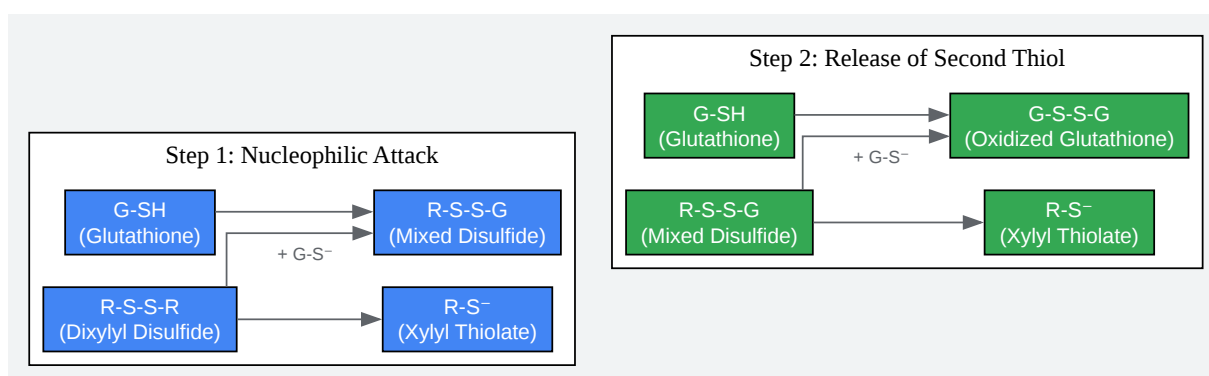
Quantitative Data Summary

Experiment	Reactant(s)	Product(s)	Key Reagents	Reaction Time (h)	Temperature (°C)	Yield (%)
Synthesis	2,4-Dimethylthiophenol	Dixylyl disulfide	DMSO, HI	1-2	Room Temp	85-95
Cleavage	Dixylyl disulfide	2,4-Dimethylthiophenol	DTT, Tris-HCl	2-4	Room Temp	>90

Signaling Pathways and Experimental Workflows

3.1. Thiol-Disulfide Exchange: A Key Biological Reaction

The cleavage of disulfide bonds in biological systems is often mediated by thiol-disulfide exchange reactions.[8][9][10][11] A key player in this process within the cell is the tripeptide glutathione (GSH), which exists in a high concentration in its reduced form.[10] The disulfide form of glutathione is GSSG. The general mechanism involves the nucleophilic attack of a thiolate anion (from GSH) on one of the sulfur atoms of the disulfide bond. This results in the formation of a mixed disulfide and the release of a thiolate. A second thiol then reacts with the mixed disulfide to release the second thiol from the original disulfide and form GSSG.

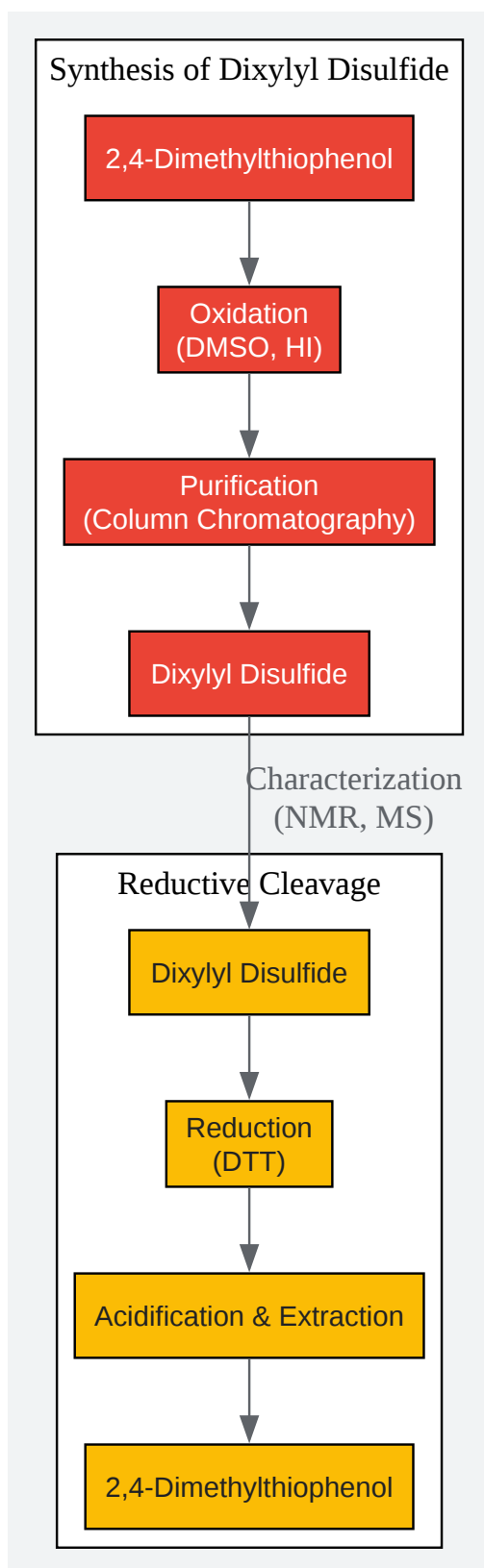


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Thiol-Disulfide Exchange Mechanism

3.2. Experimental Workflow: Synthesis and Cleavage of Dixylyl Disulfide

The following diagram illustrates the overall workflow for the synthesis of dixylyl disulfide and its subsequent reductive cleavage.



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Workflow for Dixylyl Disulfide Reactions

Applications in Drug Development

The reversible nature of the disulfide bond makes it an attractive linker for drug delivery systems.[2][3][4][5] In such systems, a drug molecule is covalently attached to a carrier molecule (e.g., an antibody or a polymer) via a disulfide bond. These conjugates are stable in the bloodstream but are designed to be cleaved in the reducing environment of the intracellular space, releasing the active drug at its target site.[3] The study of the cleavage of sterically hindered disulfides like dixylyl disulfide can provide insights into the design of more stable and selectively cleavable linkers for targeted drug delivery.[4]

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